molecular formula C14H11ClO2 B3263382 (4-Phenoxyphenyl)acetyl chloride CAS No. 373361-71-8

(4-Phenoxyphenyl)acetyl chloride

Cat. No.: B3263382
CAS No.: 373361-71-8
M. Wt: 246.69 g/mol
InChI Key: XGWCOBLCRATZKT-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)acetyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a member of the acyl chloride family and is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Phenoxyphenyl)acetyl chloride can be synthesized through the reaction of (4-phenoxyphenyl)acetic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the acyl chloride derivative. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: (4-Phenoxyphenyl)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form (4-phenoxyphenyl)acetic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reacting with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reacting with alcohols in the presence of a base to form esters.

    Water: Hydrolysis reaction under aqueous conditions.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    (4-Phenoxyphenyl)acetic acid: Formed from hydrolysis

Scientific Research Applications

(4-Phenoxyphenyl)acetyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, transferring its acyl group to form new chemical bonds. This reactivity is due to the presence of the electrophilic carbonyl carbon in the acetyl chloride moiety, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    (4-Phenoxyphenyl)acetic acid: The parent acid from which (4-Phenoxyphenyl)acetyl chloride is derived.

    Phenylacetyl chloride: A simpler acyl chloride with a phenyl group instead of a phenoxyphenyl group.

    Benzoyl chloride: Another acyl chloride with a benzoyl group.

Uniqueness: this compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other acyl chlorides. This makes it valuable in specific synthetic applications where the phenoxy group plays a crucial role in the desired chemical transformations .

Properties

IUPAC Name

2-(4-phenoxyphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWCOBLCRATZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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